1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a dihydroimidazolyl group connected via a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Group: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Formation of the Dihydroimidazolyl Group: This step involves the cyclization of an appropriate precursor to form the dihydroimidazolyl ring.
Linkage via Methanone: The final step involves the formation of the methanone linkage, connecting the cyclopentyl, fluorophenyl, and dihydroimidazolyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl (2-fluorophenyl)methanone
- Cyclopentyl (phenyl)methanone
- Cyclopentyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Uniqueness
1-cyclopentanecarbonyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclopentyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-7-5-12(6-8-14)11-21-16-18-9-10-19(16)15(20)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUWRDGUMFBAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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